molecular formula C12H23N3 B3249585 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 195504-08-6

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B3249585
Key on ui cas rn: 195504-08-6
M. Wt: 209.33 g/mol
InChI Key: YLFHQBMNICBNMP-UHFFFAOYSA-N
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Patent
US06156752

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride (14.8 g, 36.4 mmol) in methanol (150 ml) and 6N HCl (32 ml) was hydrogenated at a pressure of 2.0 atm (30 psi) in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was then filtered through a pad of celite. The celite pad was washed with MeOH (50 ml) The filtrate and the washings were combined and concentrated to afford a yellow viscous oil. This oil was dissolved in 2N NaOH (150 ml) and to the solution was dropwise added CBZCl (10.4 g, 72.8 mmol) under ice bath cooling. The mixture was stirred at 0° C. for 5 h. To the mixture was dropwise added 2N HCl at 0° C. to pH 1. The aqueous solution was washed with EtOAc (50 ml×2) to remove bis-(benzyloxycarbonyl)piperazine. The aqueous layer was concentrated in vacuo to give a Z-protected compound. This was dissolved in MeOH (150 ml) and 6N HCl (32 ml) was hydrogenated in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was basified with 6N NaOH to pH10. The mixture was filtered through a celite pad and the pad was washed with MeOH (50 ml). The filtrate and the washings were combined and concentrated. The residue was dried azeotropically with EtOH and then toluene. The residue was dissolved in EtOH (150 ml) and insoluble inorganic material was filtered off. The filtrate was concentrated in vacuo to give a white solid and the solid was washed with EtOH-Et2O (1:50) to give the title compound as a white solid (6.4 g, 84%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride
Quantity
14.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
10.4 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH2:21][CH:20]3[N:22]([CH3:23])[CH:17]([CH2:18][CH2:19]3)[CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1.C(Cl)(OCC1C=CC=CC=1)=O.CC1C=CC(COC(NNC(C2C=NC=CN=2)=O)=O)=CC=1>CO.Cl.[OH-].[Na+].[OH-].[OH-].[Pd+2]>[CH3:23][N:22]1[CH:20]2[CH2:19][CH2:18][CH:17]1[CH2:16][CH:15]([N:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1)[CH2:21]2 |f:0.1,6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
32 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Four
Name
1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride
Quantity
14.8 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCN(CC1)C1CC2CCC(C1)N2C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
32 mL
Type
solvent
Smiles
Cl
Name
Quantity
1.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Five
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)COC(=O)NNC(=O)C2=NC=CN=C2
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
WASH
Type
WASH
Details
The celite pad was washed with MeOH (50 ml) The filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow viscous oil
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
The aqueous solution was washed with EtOAc (50 ml×2)
CUSTOM
Type
CUSTOM
Details
to remove bis-(benzyloxycarbonyl)piperazine
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a Z-protected compound
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
WASH
Type
WASH
Details
the pad was washed with MeOH (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried azeotropically with EtOH
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOH (150 ml)
FILTRATION
Type
FILTRATION
Details
insoluble inorganic material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
the solid was washed with EtOH-Et2O (1:50)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C2CC(CC1CC2)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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